Product packaging for Respinomycin A2(Cat. No.:CAS No. 151233-04-4)

Respinomycin A2

Cat. No.: B118125
CAS No.: 151233-04-4
M. Wt: 842.9 g/mol
InChI Key: RMEJXXRMYWGEAP-UHFFFAOYSA-N
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Description

structure given in first source;  isolated from Streptomyces xanthocidicus

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H58N2O15 B118125 Respinomycin A2 CAS No. 151233-04-4

Properties

CAS No.

151233-04-4

Molecular Formula

C43H58N2O15

Molecular Weight

842.9 g/mol

IUPAC Name

24-[4-amino-5-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-23-(dimethylamino)-11,15,22-trihydroxy-12-methoxy-1,11-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione

InChI

InChI=1S/C43H58N2O15/c1-17-34(50)42(5,52)37(54-10)39(56-17)59-35-18(2)55-25(16-40(35,3)44)57-36-28(45(7)8)32(49)38-58-33-23(43(36,6)60-38)12-11-20-27(33)31(48)26-22(29(20)46)13-19-15-41(4,51)24(53-9)14-21(19)30(26)47/h11-13,17-18,24-25,28,32,34-39,47,49-52H,14-16,44H2,1-10H3

InChI Key

RMEJXXRMYWGEAP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2(C)N)OC3C(C(C4OC5=C(C3(O4)C)C=CC6=C5C(=O)C7=C(C6=O)C=C8CC(C(CC8=C7O)OC)(C)O)O)N(C)C)C)OC)(C)O)O

Synonyms

respinomycin A2

Origin of Product

United States

Foundational & Exploratory

Respinomycin A2: A Technical Guide to its Discovery and Isolation from Streptomyces xanthocidicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respinomycins are a group of novel anthracycline antibiotics produced by the bacterium Streptomyces xanthocidicus.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Respinomycin A2, a notable member of this class. The information is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in the fields of natural product chemistry, microbiology, and oncology drug development.

Physicochemical Properties of this compound

This compound is a complex molecule with a detailed chemical structure. Its key physicochemical properties have been determined through various analytical techniques.

PropertyValueSource
Molecular FormulaC43H58N2O15[2]
Molecular Weight842.925 g/mol [3]
AppearanceNot specified in abstractsN/A
SolubilitySoluble in DMSO[3]
pKa6.77 ± 0.70 (Predicted)[4]
Density1.45 ± 0.1 g/cm3 (Predicted)[4]

Biological Activity of this compound

This compound has demonstrated significant biological activity, particularly in the context of cancer cell differentiation.

ActivityCell LineObservationsSource
Induction of Terminal DifferentiationHuman leukemia K-562 cellsThis compound induces differentiation.[1]

Experimental Protocols

The following sections detail the methodologies for the fermentation of Streptomyces xanthocidicus and the subsequent isolation and purification of this compound. These protocols are based on the foundational research describing the discovery of the respinomycin complex.

Fermentation of Streptomyces xanthocidicus

The production of this compound is achieved through the submerged fermentation of Streptomyces xanthocidicus. While the specific media components and fermentation parameters from the original discovery are not fully detailed in the available abstracts, a general protocol for the cultivation of Streptomyces species for secondary metabolite production is as follows.

1. Strain Maintenance and Inoculum Preparation:

  • Streptomyces xanthocidicus is maintained on a suitable agar medium, such as ISP-2 medium (containing glucose, malt extract, and yeast extract).

  • For inoculum preparation, a well-sporulated culture is used to inoculate a seed culture medium in a shake flask.

  • The seed culture is incubated at an appropriate temperature (typically 28-30°C) with agitation for a period of 2-3 days.

2. Production Fermentation:

  • The production medium, likely a complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and mineral salts, is prepared and sterilized in a fermenter.

  • The seed culture is aseptically transferred to the production fermenter.

  • The fermentation is carried out for several days under controlled conditions of temperature, pH, aeration, and agitation to maximize the production of this compound.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.[1]

1. Extraction:

  • The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

  • The respinomycins, including this compound, are extracted from the mycelial cake and the supernatant using an organic solvent such as ethyl acetate (EtOAc).

  • The organic extract is then concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents of increasing polarity to separate the components of the extract. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the respinomycins.

  • Centrifugal Partition Chromatography (CPC): Fractions enriched with respinomycins are further purified using centrifugal partition chromatography. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

  • Preparative Silica Gel Thin Layer Chromatography (TLC): The final purification of this compound is achieved by preparative silica gel TLC. The semi-purified fraction is applied as a band to a silica gel plate, which is then developed in a suitable solvent system. The band corresponding to this compound is scraped from the plate, and the compound is eluted from the silica gel with a polar solvent.

3. Final Product:

  • The purified this compound is concentrated and dried to yield the final product.

  • The structure and purity of the isolated compound are confirmed by spectroscopic methods such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Experimental Workflow for this compound Isolation

The following diagram illustrates the key stages in the isolation and purification of this compound from the fermentation broth of Streptomyces xanthocidicus.

Isolation_Workflow Fermentation Fermentation of S. xanthocidicus Extraction Ethyl Acetate Extraction Fermentation->Extraction Crude Broth SilicaGel Silica Gel Column Chromatography Extraction->SilicaGel Crude Extract CPC Centrifugal Partition Chromatography SilicaGel->CPC Enriched Fractions PrepTLC Preparative Silica Gel TLC CPC->PrepTLC Semi-pure Fractions PureA2 Pure this compound PrepTLC->PureA2 Isolated Compound

Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.[2] These methods are essential for confirming the identity and purity of the isolated natural product.

  • Mass Spectrometry (MS): Used to determine the molecular weight and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H-1H COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

    • 13C-1H COSY (Heteronuclear Single Quantum Coherence - HSQC): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which helps in assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

Conclusion

This compound, isolated from Streptomyces xanthocidicus, represents a significant discovery in the field of anthracycline antibiotics. Its unique structure and biological activity as an inducer of cancer cell differentiation highlight its potential as a lead compound for the development of new anticancer therapies. The experimental protocols and data presented in this guide provide a foundational resource for researchers interested in the further study and development of this compound and related compounds.

References

Respinomycin A2: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Respinomycin A2 is a novel anthracycline antibiotic belonging to the respinomycin group, which is produced by the bacterium Streptomyces xanthocidicus.[1] First isolated and characterized in the early 1990s, this compound has garnered interest due to its biological activity, notably its ability to induce terminal differentiation in human leukemia K-562 cells.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a technical resource for researchers in medicinal chemistry, oncology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a complex glycoside antibiotic with a unique aglycone skeleton that distinguishes it from other anthracyclines like nogalamycin.[2] Its structure was elucidated through extensive spectroscopic analysis, including 1H-1H COSY, 13C-1H COSY, HMBC, and NOESY nuclear magnetic resonance (NMR) experiments.[2]

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C43H58N2O15[2]
Molecular Weight 842.92 g/mol [2]
Appearance Not specified in abstracts-
Melting Point Not specified in abstracts-
Optical Rotation ([α]D) Not specified in abstracts-
UV-Vis λmax (in MeOH) Not specified in abstracts-
Solubility Soluble in DMSO, PEG300TargetMol
pKa (Predicted) 6.77 ± 0.70ChemicalBook
Density (Predicted) 1.45 ± 0.1 g/cm³ChemicalBook

Biological Activity

The primary reported biological activity of this compound is its ability to induce the terminal differentiation of human promyelocytic leukemia K-562 cells.[1] This effect is significant as it suggests a potential therapeutic application in oncology, where inducing differentiation can be a strategy to halt the proliferation of cancer cells.

Table 2: Biological Activity of this compound

ActivityCell LineIC50 / Effective ConcentrationSource
Induction of Terminal DifferentiationHuman Leukemia K-562Not specified in abstracts[1]

While the precise mechanism of action for this compound-induced differentiation has not been fully elucidated in the available literature, the general mechanism for anthracyclines involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and cell cycle arrest. However, the differentiation-inducing activity may involve other signaling pathways.

Experimental Protocols

The following sections detail the methodologies for the isolation, structural elucidation, and biological evaluation of this compound, as inferred from the seminal publications.

Fermentation and Isolation

This compound is produced by Streptomyces xanthocidicus. The general workflow for its isolation is as follows:

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Streptomyces xanthocidicus EtOAc_Extraction Ethyl Acetate (EtOAc) Extraction Fermentation->EtOAc_Extraction Culture Broth Silica_Gel Silica Gel Column Chromatography EtOAc_Extraction->Silica_Gel Crude Extract CPC Centrifugal Partition Chromatography (CPC) Silica_Gel->CPC Prep_TLC Preparative Silica Gel Thin Layer Chromatography (TLC) CPC->Prep_TLC Isolated_Compound Isolated this compound Prep_TLC->Isolated_Compound

Caption: Workflow for the isolation and purification of this compound.

  • Fermentation: Streptomyces xanthocidicus is cultured in a suitable medium to produce the respinomycin complex.

  • Extraction: The culture broth is extracted with ethyl acetate to isolate the crude mixture of respinomycins.[1]

  • Purification: The crude extract is subjected to a series of chromatographic techniques to separate the different respinomycin analogues. This includes:

    • Silica gel column chromatography.[1]

    • Centrifugal partition chromatography.[1]

    • Preparative silica gel thin-layer chromatography to yield pure this compound.[1]

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods.

G cluster_spectroscopy Spectroscopic Analysis cluster_nmr_techniques NMR Techniques Isolated_Compound Pure this compound NMR NMR Spectroscopy Isolated_Compound->NMR MS Mass Spectrometry (for Molecular Formula) Isolated_Compound->MS COSY 1H-1H COSY NMR->COSY HMQC_HMBC 13C-1H COSY (HMQC/HMBC) NMR->HMQC_HMBC NOESY NOESY NMR->NOESY Final_Structure Elucidated Structure of This compound MS->Final_Structure COSY->Final_Structure HMQC_HMBC->Final_Structure NOESY->Final_Structure

Caption: Logical workflow for the structure elucidation of this compound.

  • Mass Spectrometry: High-resolution mass spectrometry was used to determine the molecular formula, C43H58N2O15.[2]

  • NMR Spectroscopy: A suite of 1D and 2D NMR experiments were conducted to determine the connectivity and stereochemistry of the molecule.[2]

    • 1H-1H COSY: To establish proton-proton correlations.[2]

    • 13C-1H COSY (HMQC/HMBC): To determine one-bond and long-range carbon-proton correlations.[2]

    • NOESY: To establish through-space proton-proton correlations, providing information on the relative stereochemistry.[2]

K-562 Cell Differentiation Assay

The protocol for assessing the induction of terminal differentiation in K-562 cells by this compound would likely involve the following steps:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis of Differentiation Culture_K562 Culture K-562 cells in appropriate medium Treat_Cells Treat cells with varying concentrations of this compound Culture_K562->Treat_Cells Incubate Incubate for a defined period (e.g., 72-96 hours) Treat_Cells->Incubate NBT_Assay Nitroblue Tetrazolium (NBT) Reduction Assay Incubate->NBT_Assay Morphology Morphological Analysis (e.g., Wright-Giemsa staining) Incubate->Morphology Result Quantification of Differentiated Cells NBT_Assay->Result Morphology->Result G cluster_cellular_effects Cellular Effects cluster_downstream_events Downstream Events Respinomycin_A2 This compound DNA_Intercalation DNA Intercalation / Topo II Inhibition Respinomycin_A2->DNA_Intercalation Kinase_Modulation Kinase Pathway Modulation (?) Respinomycin_A2->Kinase_Modulation Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1/S phase) DNA_Intercalation->Cell_Cycle_Arrest TF_Activation Activation of Myeloid Transcription Factors (e.g., C/EBPα, PU.1) Kinase_Modulation->TF_Activation Differentiation Terminal Differentiation Cell_Cycle_Arrest->Differentiation TF_Activation->Differentiation

References

Respinomycin A2: A Technical Deep Dive into its Molecular Characteristics and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respinomycin A2, a member of the anthracycline class of antibiotics, has garnered interest for its biological activities, notably its ability to induce terminal differentiation in human leukemia K-562 cells.[1] This technical guide provides an in-depth overview of the molecular formula and mass spectrometry analysis of this compound, offering valuable data and methodologies for researchers in drug discovery and development.

Molecular Profile of this compound

This compound is a complex organic molecule with the molecular formula C43H58N2O15.[2][3][4] Its structure was determined through a combination of spectroscopic techniques, including 1H-1H COSY, 13C-1H COSY, and HMBC NMR experiments, alongside mass spectrometry.[3][4]

Quantitative Molecular Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC43H58N2O15[2][3][4]
Molecular Weight842.93 g/mol [1]
Monoisotopic Mass842.3837 Da[2]

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the characterization of novel compounds like this compound, providing precise mass measurements that aid in formula determination and structural elucidation.

Predicted Mass Spectrometry Data

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are crucial for interpreting mass spectra.

AdductPredicted m/z
[M+H]+843.39098
[M+Na]+865.37292
[M-H]-841.37642
[M+NH4]+860.41752
[M+K]+881.34686
[M+H-H2O]+825.38096

Data sourced from PubChem.[2]

Experimental Protocols: Mass Spectrometry of Anthracyclines

Sample Preparation
  • Extraction: this compound is typically isolated from the fermentation broth of Streptomyces xanthocidicus using ethyl acetate extraction.[1]

  • Purification: Further purification is achieved through chromatographic techniques such as silica gel column chromatography, centrifugal partition chromatography, and preparative thin-layer chromatography.[1]

  • Sample for MS: A purified sample is dissolved in a suitable solvent, such as methanol or a mixture of acetonitrile and water, at a concentration appropriate for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, is used.

  • Ionization: Electrospray ionization (ESI) is a common and suitable technique for ionizing anthracyclines due to their polarity.

  • Data Acquisition: Data is acquired in both positive and negative ion modes to obtain comprehensive information on different adducts.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, collision-induced dissociation (CID) is performed on the precursor ions of interest. The resulting fragmentation pattern provides insights into the molecule's substructures.

The following diagram illustrates a general workflow for the mass spectrometry analysis of a natural product like this compound.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Fermentation Fermentation Broth Extraction Ethyl Acetate Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification FinalSample Purified this compound in Solvent Purification->FinalSample ESI Electrospray Ionization (ESI) FinalSample->ESI HRMS High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) ESI->HRMS MS1 MS1 Scan (Full Scan) HRMS->MS1 Precursor Precursor Ion Selection MS1->Precursor Formula Molecular Formula Determination MS1->Formula MS2 Tandem MS (MS/MS) Collision-Induced Dissociation Precursor->MS2 Fragmentation Fragmentation Pattern MS2->Fragmentation Structure Structural Elucidation Fragmentation->Structure

A generalized workflow for the mass spectrometry analysis of this compound.

Biological Activity and Signaling Pathway

Respinomycin A1 and A2 have been shown to induce the terminal differentiation of human leukemia K-562 cells.[1] While the specific signaling pathway for this compound has not been fully elucidated, studies on other anthracyclines, such as Aclacinomycin A, in K-562 cells provide a likely model. Aclacinomycin A induces erythroid differentiation in K-562 cells through the p38 mitogen-activated protein kinase (MAPK) pathway.[2] This suggests that this compound may act through a similar mechanism.

The following diagram illustrates the proposed signaling pathway for this compound-induced differentiation in K-562 cells, based on the known activity of related compounds.

p38_MAPK_Signaling_Pathway RespinomycinA2 This compound p38MAPK p38 MAPK RespinomycinA2->p38MAPK Activation DownstreamEffectors Downstream Effectors (e.g., Transcription Factors) p38MAPK->DownstreamEffectors Phosphorylation GeneExpression Changes in Gene Expression DownstreamEffectors->GeneExpression Regulation Differentiation Erythroid Differentiation of K-562 Cells GeneExpression->Differentiation

Proposed p38 MAPK signaling pathway for this compound-induced cell differentiation.

Conclusion

This compound is a promising anthracycline antibiotic with significant biological activity. This guide has provided a comprehensive overview of its molecular formula and a detailed look into the mass spectrometry techniques used for its analysis. The presented data and protocols offer a valuable resource for researchers working on the characterization and development of this and similar natural products. Further investigation into the specific signaling pathways activated by this compound will be crucial in understanding its full therapeutic potential.

References

Biological activity of novel anthracycline Respinomycin A2.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respinomycin A2 is a novel anthracycline antibiotic, part of the respinomycin group of compounds isolated from the fermentation broth of Streptomyces xanthocidicus.[1] As a member of the anthracycline class of antibiotics, it is of interest for its potential cytostatic and cytotoxic activities. This document provides a concise summary of the currently available scientific information regarding the biological activity of this compound.

Known Biological Activity

The primary documented biological effect of this compound is its ability to induce the terminal differentiation of human leukemia K-562 cells.[1] This activity is shared with Respinomycin A1, another member of the respinomycin family.[1] The induction of differentiation in cancer cells is a recognized therapeutic strategy, suggesting that this compound may have potential as an antineoplastic agent.

At present, detailed quantitative data regarding the biological activity of this compound, such as IC50 values against a broader range of cancer cell lines, is not extensively available in the public domain. Furthermore, comprehensive in vivo studies detailing its efficacy and toxicity profiles have not been widely published.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. While it is classified as an anthracycline, it is not known if it shares the same mechanisms as well-established anthracyclines like doxorubicin, which include DNA intercalation and inhibition of topoisomerase II. The structure of the aglycone of respinomycins is noted to be a new type, distinct from that of the nogalamycin group, which may imply a unique mechanism of action.[2]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the currently available literature. The initial discovery paper mentions its isolation via EtOAc extraction, silica gel column chromatography, centrifugal partition chromatography, and preparative silica gel thin layer chromatography.[1] The assessment of its differentiation-inducing activity on K-562 cells would have likely involved standard cell culture and morphological analysis techniques.

Data Summary

Due to the limited publicly available research on this compound, a comprehensive table of quantitative data on its biological activity cannot be constructed at this time.

Signaling Pathways and Experimental Workflows

The signaling pathways modulated by this compound remain to be investigated. As such, diagrams of signaling pathways or detailed experimental workflows for its biological characterization are not available.

Future Directions

Further research is required to fully characterize the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • In vitro cytotoxicity screening: Evaluating the cytotoxic and cytostatic effects of this compound against a diverse panel of human cancer cell lines to determine its spectrum of activity and potency (IC50 values).

  • Mechanism of action studies: Investigating the molecular targets of this compound, including its effects on DNA synthesis, topoisomerase activity, and the induction of apoptosis or other forms of cell death.

  • Signaling pathway analysis: Identifying the intracellular signaling pathways modulated by this compound to understand the molecular basis of its biological effects.

  • In vivo efficacy and toxicity studies: Assessing the anti-tumor activity of this compound in preclinical animal models and evaluating its safety profile.

Conclusion

This compound is a novel anthracycline with demonstrated differentiation-inducing activity in a human leukemia cell line. While this initial finding is promising, a significant amount of further research is necessary to fully understand its biological activity, mechanism of action, and potential as a therapeutic agent. The scientific community awaits more in-depth studies to unlock the full potential of this novel natural product.

References

In-Depth Technical Guide to the Physico-chemical Properties of Respinomycin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physico-chemical properties of Respinomycin A2, an anthracycline antibiotic with potential applications in oncology. The information is compiled from publicly available data and scientific literature, presented in a structured format for ease of reference and comparison.

Core Physico-chemical Data

This compound, a member of the respinomycin family of antibiotics, possesses a complex molecular structure that dictates its biological activity and pharmacological properties. The quantitative physico-chemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C H N OJournal of Antibiotics (1993)[1]
Molecular Weight 842.93 g/mol Multiple Sources[2]
CAS Number 151233-04-4ChemicalBook[3]
Appearance Not explicitly stated in available literature.-
Melting Point Not explicitly stated in available literature.-
Solubility Not explicitly stated in available literature.-
Density (Predicted) 1.45 ± 0.1 g/cm³ChemicalBook[3]
pKa (Predicted) 6.77 ± 0.70ChemicalBook[3]

Spectroscopic Properties

The structure of this compound was elucidated using a combination of advanced spectroscopic techniques. While the complete raw spectral data is found in the primary literature, this section outlines the methods used and the type of information they provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structure of this compound was established through a series of NMR experiments.[1] These include:

  • ¹H-¹H COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the molecule, establishing the connectivity of hydrogen atoms.

  • ¹³C-¹H COSY (Heteronuclear Correlation Spectroscopy): Correlates the chemical shifts of directly bonded carbon and hydrogen atoms, aiding in the assignment of the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between carbon and hydrogen atoms (typically 2-3 bonds), providing crucial information for assembling the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is essential for determining the stereochemistry of the molecule.

Infrared (IR) Spectroscopy

While specific absorption bands for this compound are not detailed in the available abstracts, IR spectroscopy would have been used to identify the presence of key functional groups. For a molecule of this nature, characteristic IR absorptions would be expected for:

  • O-H stretching (alcohols, phenols)

  • N-H stretching (amines)

  • C-H stretching (aliphatic and aromatic)

  • C=O stretching (ketones, quinones)

  • C=C stretching (aromatic rings)

  • C-O stretching (ethers, esters, alcohols)

  • C-N stretching (amines)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, characteristic of anthracyclines, is determined by its chromophore. The conjugated system of the anthraquinone core is responsible for its absorption in the visible range, which would also impart its color. The specific absorption maxima (λmax) would be reported in the primary literature and are crucial for quantitative analysis and stability studies.

Experimental Protocols

The following are generalized experimental protocols for the techniques used in the characterization of this compound, based on standard laboratory practices.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments are performed.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate software.

  • Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks are analyzed to assign the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

  • Data Acquisition: The solution is infused into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using an electrospray ionization (ESI) source.

  • Data Analysis: The exact mass of the molecular ion is determined and used to calculate the elemental composition, confirming the molecular formula.

Proposed Signaling Pathway for this compound-Induced Differentiation in K-562 Cells

This compound has been shown to induce the terminal differentiation of human leukemia K-562 cells.[2] While the specific signaling pathway for this compound has not been elucidated, the mechanism of action for other anthracyclines in inducing erythroid differentiation in K-562 cells is known to involve the activation of key transcription factors and signaling cascades. Based on this, a plausible signaling pathway is proposed below.

RespinomycinA2_Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus RespinomycinA2 This compound in_cell RespinomycinA2->in_cell CellMembrane Cell Membrane UpstreamSignal Upstream Signaling (e.g., ROS generation) MAPK_Pathway MAPK Cascade (MEK/ERK) UpstreamSignal->MAPK_Pathway GATA1 GATA-1 Activation MAPK_Pathway->GATA1 in_nucleus GATA1->in_nucleus Nucleus Nucleus ErythroidGenes Erythroid-specific Gene Expression (e.g., Globin genes) Differentiation Erythroid Differentiation ErythroidGenes->Differentiation in_cell->UpstreamSignal Enters Cell in_nucleus->ErythroidGenes Translocates to Nucleus

Proposed signaling pathway for this compound-induced erythroid differentiation in K-562 cells.

This proposed pathway suggests that this compound, upon entering the K-562 cell, initiates an upstream signaling event, potentially involving the generation of reactive oxygen species (ROS), a common mechanism for anthracyclines. This leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the MEK/ERK pathway. Activated ERK can then phosphorylate and activate the transcription factor GATA-1. GATA-1 is a master regulator of erythropoiesis.[4][5][6][7][8][9] Upon activation, GATA-1 translocates to the nucleus and binds to the promoter regions of erythroid-specific genes, such as the globin genes, initiating their transcription.[4] This cascade of events ultimately leads to the terminal erythroid differentiation of the K-562 cells.

Experimental Workflow for Studying K-562 Cell Differentiation

The following diagram outlines a typical workflow to investigate the differentiation-inducing effects of this compound on K-562 cells.

Experimental_Workflow cluster_assays Differentiation Assays start Start culture Culture K-562 Cells start->culture treatment Treat with this compound (and controls) culture->treatment incubation Incubate for 24-72 hours treatment->incubation benzidine Benzidine Staining (Hemoglobin production) incubation->benzidine morphology Morphological Analysis (Microscopy) incubation->morphology gene_expression Gene Expression Analysis (qRT-PCR for Globin, GATA-1) incubation->gene_expression protein_analysis Protein Analysis (Western Blot for p-ERK, GATA-1) incubation->protein_analysis analysis Data Analysis and Interpretation benzidine->analysis morphology->analysis gene_expression->analysis protein_analysis->analysis end End analysis->end

General experimental workflow for assessing this compound-induced differentiation of K-562 cells.

This workflow begins with the culture of the human chronic myelogenous leukemia cell line, K-562. The cells are then treated with various concentrations of this compound, alongside appropriate vehicle controls. Following an incubation period, several assays are performed to assess the extent of erythroid differentiation. Benzidine staining is used to detect the presence of hemoglobin, a hallmark of erythroid differentiation. Morphological changes are observed using microscopy. Quantitative real-time PCR (qRT-PCR) can be employed to measure the expression levels of key erythroid genes, such as globin and GATA-1. Western blotting can be used to analyze the protein levels and activation state (e.g., phosphorylation of ERK) of key signaling molecules. The data from these assays are then analyzed to determine the efficacy and mechanism of this compound as a differentiation-inducing agent.

References

Methodological & Application

Limited Data Available on Experimental Use of Respinomycin A2 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the anthracycline antibiotic Respinomycin A2 have shown potential in cancer research, specifically in inducing the differentiation of leukemia cells. However, comprehensive data regarding its mechanism of action, quantitative efficacy, and specific signaling pathways remains largely unavailable in publicly accessible research.

A foundational study identified Respinomycin A1 and A2 as novel compounds that can induce the terminal differentiation of human leukemia K-562 cells[1]. This early research, published in 1993, highlighted the potential of these compounds as antineoplastic agents. Despite this initial promise, detailed follow-up studies providing specific quantitative data, such as IC50 values across various cancer cell lines, have not been readily published.

Currently, there is a lack of in-depth information regarding the specific signaling pathways that this compound modulates in cancer cells. While the broader field of cancer research has extensively mapped out numerous signaling pathways involved in cell proliferation, survival, and metastasis, the precise targets and mechanisms of this compound within these pathways have not been elucidated in the available literature.

Consequently, the creation of detailed application notes and protocols for the experimental use of this compound is not feasible at this time. Such documents would require robust quantitative data and a clear understanding of the compound's molecular interactions, which are not currently available.

Future Directions

Further research is necessary to fully understand the therapeutic potential of this compound. Key areas for future investigation would include:

  • Quantitative Efficacy Studies: Determining the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines to understand its potency and spectrum of activity.

  • Mechanism of Action Studies: Investigating the molecular targets of this compound to uncover how it induces cell differentiation and to identify the signaling pathways involved.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and safety profile of this compound in animal models of cancer.

As more data becomes available through dedicated research efforts, the development of detailed protocols and application notes for the use of this compound in cancer research will become possible. Researchers interested in this compound are encouraged to perform foundational studies to build upon the initial discovery.

References

Troubleshooting & Optimization

How to improve Respinomycin A2 solubility for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Respinomycin A2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel anthracycline antibiotic.[1] Like other anthracyclines, its primary mechanism of action is believed to involve the inhibition of DNA topoisomerase II and intercalation into DNA, leading to breaks in DNA strands and the inhibition of DNA and RNA synthesis. This disruption of nucleic acid synthesis ultimately induces cell cycle arrest and apoptosis in proliferating cancer cells. Additionally, this compound has been shown to induce terminal differentiation in human leukemia K-562 cells.[1]

Q2: I am having trouble dissolving this compound for my in vitro assay. What are the recommended solvents?

Q3: What is the predicted pKa of this compound?

The predicted pKa of this compound is approximately 6.77. This value can be useful when considering pH modification as a strategy to enhance its solubility in aqueous solutions.

Q4: How does this compound induce differentiation in K-562 cells?

While the specific signaling pathway for this compound-induced differentiation in K-562 cells has not been fully elucidated, studies on similar anthracyclines, such as Aclacinomycin A, have shown that this process is mediated through the p38 MAPK (Mitogen-Activated Protein Kinase) pathway.[3][4][5][6] Activation of the p38 MAPK pathway is a key step in initiating the cascade of events leading to erythroid differentiation in these cells.[3][5][6]

Troubleshooting Guides

Issue: Precipitate formation when diluting DMSO stock solution in aqueous buffer or media.

This is a common issue when working with hydrophobic compounds dissolved in a high concentration of an organic solvent. The significant change in solvent polarity upon dilution can cause the compound to crash out of solution.

Solutions:

  • Decrease the final concentration: Try diluting your DMSO stock to a lower final concentration in the aqueous buffer.

  • Use a co-solvent: Incorporate a water-miscible co-solvent in your final dilution. Polyethylene glycol (PEG) 300 or ethanol can help maintain solubility.

  • Utilize surfactants: A low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.

  • pH adjustment: Given the predicted pKa of 6.77, adjusting the pH of your aqueous buffer may improve solubility. For a basic compound, a slightly acidic pH may increase solubility. However, the stability of the compound at different pH values should be considered.

  • Inclusion complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Issue: Inconsistent results in cell-based assays.

Poor solubility and precipitation of this compound can lead to variability in the actual concentration of the compound in your experiments, resulting in inconsistent data.

Solutions:

  • Visual inspection: Always visually inspect your final working solutions for any signs of precipitation before adding them to your cells. If precipitation is observed, try one of the solubilization methods mentioned above.

  • Sonication: Gentle sonication of the solution after dilution may help to redissolve small precipitates.

  • Fresh dilutions: Prepare fresh dilutions of this compound from your DMSO stock for each experiment to avoid potential degradation or precipitation over time in aqueous solutions.

Data Presentation

Table 1: Solubility Enhancement Strategies for Poorly Soluble Compounds

StrategyDescriptionKey Considerations
Co-solvents Water-miscible organic solvents that increase the solubility of hydrophobic compounds.Potential for solvent toxicity to cells. Common examples include DMSO, ethanol, and PEG 300.
Surfactants Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.Can affect cell membrane integrity at higher concentrations. Common examples include Tween® 80 and Pluronic® F-68.
pH Adjustment Altering the pH of the solution to ionize the compound, thereby increasing its solubility.The compound's stability at different pH values must be considered. The predicted pKa of this compound is 6.77.
Cyclodextrins Form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.Can sometimes interfere with compound-target interactions. HP-β-CD is a commonly used cyclodextrin.
Lipid-Based Formulations Incorporating the compound into lipid-based carriers like liposomes or nanoemulsions.More complex to prepare but can significantly enhance solubility and cellular uptake.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays
  • Thaw Stock Solution: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional): If a large dilution factor is required, perform an intermediate dilution in DMSO.

  • Final Dilution: Directly add the required volume of the DMSO stock solution to your pre-warmed cell culture medium or aqueous buffer to achieve the final desired concentration. Pipette up and down several times to ensure thorough mixing.

  • Immediate Use: Use the final diluted solution immediately in your experiment to minimize the risk of precipitation.

Visualizations

experimental_workflow General Experimental Workflow for In Vitro Assays prep_stock Prepare this compound Stock Solution in DMSO dilute Dilute Stock Solution in Cell Culture Medium prep_stock->dilute treat_cells Treat Cells with This compound dilute->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay (e.g., Viability, Differentiation) incubate->assay

Caption: General workflow for preparing and using this compound in cell-based assays.

signaling_pathway Proposed Signaling Pathway for Anthracycline-Induced Differentiation in K-562 Cells cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Respinomycin This compound p38_MAPK p38 MAPK Activation Respinomycin->p38_MAPK Induces Transcription_Factors Activation of Transcription Factors p38_MAPK->Transcription_Factors Phosphorylates & Activates Gene_Expression Erythroid-specific Gene Expression Transcription_Factors->Gene_Expression Promotes Differentiation Erythroid Differentiation Gene_Expression->Differentiation Leads to

References

Optimizing Respinomycin A2 concentration for cell culture experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Respinomycin A2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a novel anthracycline antibiotic.[1] Like other anthracyclines, its primary mechanism of action is believed to be the inhibition of key cellular processes involved in cell division and growth. Respinomycin D, a closely related compound, has been shown to interact with double-stranded DNA through intercalation.[2] This process involves the insertion of the planar rings of the molecule between the base pairs of the DNA double helix. This intercalation is thought to interfere with DNA replication and transcription.[3]

Furthermore, many anthracyclines are known to be topoisomerase II inhibitors.[4][5] These enzymes are crucial for relieving topological stress in DNA during replication and transcription.[4][6] By stabilizing the complex between topoisomerase II and DNA, these inhibitors lead to double-strand breaks, which can trigger apoptosis (programmed cell death).[4][6]

Respinomycin_A2_Mechanism_of_Action Respinomycin_A2 Respinomycin_A2 DNA DNA Respinomycin_A2->DNA Intercalation Topoisomerase_II Topoisomerase_II Respinomycin_A2->Topoisomerase_II Inhibition Replication_Transcription DNA Replication & Transcription DNA->Replication_Transcription DS_Breaks Double-Strand Breaks Topoisomerase_II->Replication_Transcription Facilitates Apoptosis Apoptosis DS_Breaks->Apoptosis

Caption: Proposed mechanism of action for this compound.

Q2: What is a typical starting concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell line being used. Since specific IC50 values (the concentration that inhibits 50% of cell viability) for this compound have not been widely published, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. A broad starting range is recommended for initial experiments.

Table 1: Recommended Initial Concentration Range for this compound

Concentration RangeRationale
1 nM - 10 µMThis wide range is likely to encompass the IC50 values for most cell lines.
Logarithmic dilutionsUse serial dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to efficiently screen a broad range of concentrations.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for experimental consistency.

  • Solvent Selection: While specific solubility data is limited, a common practice for similar compounds is to dissolve them in a sterile, high-purity organic solvent such as dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your cell culture medium. The final DMSO concentration in the culture should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Many antibiotics and related compounds are light-sensitive.[7]

Troubleshooting Guide

Issue 1: I am observing precipitation of this compound in my cell culture medium.

  • Cause: The solubility of the compound may be exceeded in the aqueous culture medium.

  • Solution:

    • Check Stock Solution: Ensure your stock solution in DMSO is fully dissolved before diluting it into the culture medium.

    • Pre-warm Medium: Pre-warm the cell culture medium to 37°C before adding the this compound.

    • Dilution Method: Add the stock solution dropwise to the pre-warmed medium while gently vortexing to ensure rapid and even dispersion.

    • Serum Content: For compounds with poor aqueous solubility, the presence of serum in the medium can sometimes aid in stabilization.[8] If using serum-free medium, consider if the formulation is appropriate for your compound.

Issue 2: My experimental results are inconsistent between experiments.

  • Cause: Inconsistent results can arise from several factors related to compound handling and experimental setup.

  • Solution:

    • Fresh Dilutions: Always prepare fresh dilutions of this compound in culture medium for each experiment from a frozen stock aliquot. Avoid using previously diluted solutions.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

    • Cell Seeding Density: Ensure that cells are seeded at a consistent density across all experiments. Overly confluent or sparse cultures can respond differently to cytotoxic agents.

    • Incubation Time: Use a consistent incubation time for all experiments. The cytotoxic effects of many compounds are time-dependent.[9]

Issue 3: I am observing high levels of cell death even at the lowest concentrations.

  • Cause: The cell line you are using may be particularly sensitive to this compound, or there may be an issue with the concentration calculation.

  • Solution:

    • Expand Concentration Range: Test a lower range of concentrations (e.g., picomolar to nanomolar).

    • Verify Stock Concentration: Double-check the calculations used to prepare your stock solution and subsequent dilutions.

    • Solvent Control: Ensure that a vehicle control (medium with the same final concentration of DMSO) is included in your experiment to rule out solvent toxicity.

    • Shorten Exposure Time: Consider reducing the incubation time to assess the initial effects of the compound.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.

IC50_Determination_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h to allow attachment Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of this compound Incubate_24h->Prepare_Dilutions Add_Compound Add compound dilutions to wells Prepare_Dilutions->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_Assay_Reagent Add cytotoxicity assay reagent (e.g., MTT) Incubate_48_72h->Add_Assay_Reagent Incubate_Reagent Incubate as per manufacturer's protocol Add_Assay_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance with a plate reader Incubate_Reagent->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for IC50 determination of this compound.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well cell culture plates

  • Cytotoxicity assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth during the course of the experiment.

    • Incubate the plate for 24 hours to allow adherent cells to attach.

  • Compound Preparation and Addition:

    • Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a 10-fold serial dilution initially (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

    • Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no treatment" control (medium only).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a period appropriate for your cell line and experimental goals (typically 48 to 72 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, assess cell viability using your chosen cytotoxicity assay according to the manufacturer's instructions.

    • For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for 2-4 hours, and then adding a solubilization solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

    • Normalize the data to the "no treatment" control (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[10]

Table 2: Example Data Layout for IC50 Determination

Concentration (nM)Absorbance (OD)% Viability
0 (Control)1.25100%
11.1894.4%
100.9576.0%
1000.6048.0%
10000.2217.6%
100000.086.4%

References

Troubleshooting Respinomycin A2 variability in experimental results.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results involving Respinomycin A2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel anthracycline antibiotic produced by the bacterium Streptomyces xanthocidicus.[1] As an anthracycline, its primary mechanism of action is the inhibition of topoisomerase II.[2][3][4] It intercalates into DNA and stabilizes the topoisomerase II-DNA complex, which leads to double-strand breaks in the DNA. This damage ultimately triggers cell cycle arrest and apoptosis. In certain cell lines, such as the human leukemia cell line K-562, this compound has been shown to induce terminal differentiation.[5]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintaining the stability and activity of this compound. Variability in experimental results can often be traced back to improper storage.

  • Powder: Store at -20°C for up to 3 years.

  • In solvent: Store at -80°C for up to 1 year.

It is crucial to protect the compound from light and moisture. For preparing stock solutions, use an appropriate solvent such as DMSO. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Q3: My experimental results with this compound are inconsistent. What are the common causes of variability?

Inconsistent results can arise from several factors, ranging from reagent handling to experimental design. Here are some of the most common sources of variability:

  • Compound Integrity: Improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to light can lead to degradation of this compound.

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and the presence of contaminants like mycoplasma can significantly impact cellular response.

  • Experimental Parameters: Inconsistencies in incubation times, drug concentrations, and solvent concentrations (e.g., DMSO) can lead to variable outcomes.

  • Assay-Specific Issues: For example, in flow cytometry-based assays, the intrinsic fluorescence of anthracyclines can interfere with signal detection. In differentiation assays, the timing of analysis and the choice of differentiation markers are critical.

Troubleshooting Guides

Issue 1: Reduced or No Activity of this compound

Possible Causes & Solutions

Possible CauseRecommended Solution
Degraded this compound - Purchase a new vial of this compound. - Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles. - Store stock solutions at -80°C and protect from light.
Incorrect Drug Concentration - Verify the calculations for your dilutions. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Cell Line Resistance - Check the literature for known resistance mechanisms in your cell line. - Consider using a different cell line or a combination therapy approach.
Suboptimal Assay Conditions - Optimize incubation time. The effects of topoisomerase inhibitors can be cell cycle-dependent. - Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO).
Issue 2: High Variability Between Replicates

Possible Causes & Solutions

Possible CauseRecommended Solution
Inconsistent Cell Seeding - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated pipette and mix the cell suspension between seeding replicates. - Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
Edge Effects in Multi-well Plates - Avoid using the outer wells of the plate, as they are more prone to evaporation. - Fill the outer wells with sterile PBS or media to maintain humidity.
Pipetting Errors - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions.
Contamination - Regularly test your cell cultures for mycoplasma contamination. - Practice sterile cell culture techniques.

Quantitative Data Summary

The following table provides representative IC50 values for common anthracyclines in the K-562 human leukemia cell line. While specific IC50 data for this compound is not widely available, these values can serve as a reference for expected potency and variability.

CompoundCell LineAssay DurationIC50 (µM)Reference
DoxorubicinK-56248 hours~0.05 - 0.2[6][7]
DaunorubicinK-56248 hours~0.02 - 0.1[7][8]
EpirubicinK-56272 hours~0.1 - 0.5[8]

Note: IC50 values can vary significantly depending on the specific experimental conditions, including the assay method and cell density.

Experimental Protocols

Protocol: Induction and Assessment of Erythroid Differentiation in K-562 Cells

This protocol describes the induction of erythroid differentiation in K-562 cells using this compound and subsequent assessment of hemoglobin production using benzidine staining.

Materials:

  • K-562 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Benzidine solution (0.2% w/v in 0.5 M acetic acid)

  • 30% Hydrogen peroxide (H₂O₂)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Cell Seeding:

    • Culture K-562 cells in RPMI-1640 complete medium.

    • Seed cells at a density of 2 x 10⁵ cells/mL in a multi-well plate.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from your stock solution. It is recommended to test a range of concentrations (e.g., 0.01 µM to 1 µM).

    • Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Incubate the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Benzidine Staining for Hemoglobin:

    • Caution: Benzidine is a known carcinogen. Handle with appropriate personal protective equipment (PPE) and dispose of waste according to institutional guidelines. Safer alternatives like 3,3',5,5'-Tetramethylbenzidine (TMB) can also be used.[9]

    • Prepare the staining solution immediately before use by adding 20 µL of 30% H₂O₂ to 1 mL of the benzidine solution.

    • Harvest a small aliquot of cells from each well.

    • Mix 50 µL of the cell suspension with 50 µL of the benzidine staining solution.

    • Incubate at room temperature for 5-10 minutes.

    • Count the number of blue (hemoglobin-positive) and colorless (hemoglobin-negative) cells using a hemocytometer under a microscope.

  • Data Analysis:

    • Calculate the percentage of benzidine-positive cells for each treatment condition: (Number of blue cells / Total number of cells) x 100%

    • Plot the percentage of benzidine-positive cells against the concentration of this compound.

Visualizations

Signaling Pathway of this compound

RespinomycinA2_Pathway cluster_cell Cell cluster_nucleus Nucleus RespinomycinA2 This compound DNA DNA RespinomycinA2->DNA Intercalates TopoisomeraseII Topoisomerase II DNA_Topo_Complex DNA-Topo II Cleavage Complex TopoisomeraseII->DNA_Topo_Complex Stabilizes DSB Double-Strand Breaks DNA_Topo_Complex->DSB Leads to CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis DSB->Apoptosis Differentiation Differentiation (e.g., in K-562 cells) DSB->Differentiation

Caption: Mechanism of action of this compound.

Experimental Workflow for Troubleshooting this compound Variability

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckCompound Verify Compound Integrity (Age, Storage, Aliquoting) Start->CheckCompound CheckCells Assess Cell Culture (Passage #, Density, Mycoplasma) Start->CheckCells CheckProtocol Review Experimental Protocol (Concentrations, Incubation Times) Start->CheckProtocol NewCompound Use New Compound/Stock CheckCompound->NewCompound StandardizeCells Standardize Cell Culture Practices CheckCells->StandardizeCells OptimizeProtocol Optimize Protocol Parameters (Dose-response, Time-course) CheckProtocol->OptimizeProtocol ReRun Re-run Experiment NewCompound->ReRun StandardizeCells->ReRun OptimizeProtocol->ReRun Consistent Consistent Results ReRun->Consistent Inconsistent Still Inconsistent ReRun->Inconsistent Consult Consult Technical Support/ Review Literature Further Inconsistent->Consult

Caption: A logical workflow for troubleshooting experimental variability.

References

Best practices for long-term storage of Respinomycin A2.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of Respinomycin A2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term stability, this compound should be stored under different conditions depending on whether it is in solid (powder) form or dissolved in a solvent.

Q2: How should I store this compound powder?

This compound powder is best stored at -20°C for extended periods, with a reported stability of up to three years at this temperature.[1] To prevent degradation from moisture, it is crucial to store it in a tightly sealed container with a desiccant.

Q3: What is the best way to store this compound in solution?

Once dissolved, this compound solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C, where they are reported to be stable for up to one year.[1]

Q4: What solvents are recommended for dissolving this compound?

The choice of solvent will depend on the specific experimental requirements. While the direct solubility of this compound is not extensively documented in the provided search results, anthracyclines are generally soluble in organic solvents such as DMSO, DMF, and ethanol, as well as in acidic aqueous solutions. It is recommended to consult the manufacturer's datasheet for the specific lot of this compound for the most accurate solubility information.

Q5: Is this compound sensitive to light?

Yes, as an anthracycline antibiotic, this compound is expected to be sensitive to light.[2] All handling and storage should be performed in a light-protected environment. Use amber-colored vials or wrap containers in aluminum foil to minimize light exposure.

Q6: What are the safety precautions for handling this compound?

This compound is a member of the anthracycline class of compounds, which are known to be potent antineoplastic agents.[3][4] As such, it should be handled with extreme caution. It is advisable to treat this compound as a potential mutagen, carcinogen, and teratogen.[2] All handling should be conducted in a certified biological safety cabinet or a fume hood.[5] Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (latex gloves may not be sufficient), should be worn at all times.[2]

Troubleshooting Guides

Issue 1: I observe reduced activity of my this compound in my experiments.

  • Possible Cause 1: Improper Storage. Extended storage at temperatures above the recommended -20°C for powder or -80°C for solutions can lead to degradation. Similarly, repeated freeze-thaw cycles of solutions can compromise the compound's integrity.

    • Solution: Always store this compound at the recommended temperatures and aliquot solutions into single-use volumes.

  • Possible Cause 2: Exposure to Light. As an anthracycline, this compound is likely light-sensitive. Exposure to light during handling or storage can cause photodegradation.

    • Solution: Protect the compound from light at all times by using amber vials or by wrapping containers with aluminum foil. Work in a dimly lit area when possible.

  • Possible Cause 3: Contamination. Contamination of the stock solution with water, bacteria, or other reactive substances can lead to degradation.

    • Solution: Use sterile, anhydrous solvents and handle the compound under aseptic conditions.

Issue 2: The color of my this compound solution has changed.

  • Possible Cause: Degradation. A change in the color of the solution can be an indicator of chemical degradation.

    • Solution: It is best to discard the solution and prepare a fresh one from a new stock of this compound powder. To avoid this in the future, adhere strictly to the storage and handling guidelines.

Issue 3: I am seeing inconsistent results between experiments.

  • Possible Cause: Inconsistent Aliquoting or Handling. Variations in the concentration of aliquots or differences in handling procedures between experiments can lead to inconsistent results.

    • Solution: Ensure that stock solutions are well-mixed before aliquoting. Use calibrated pipettes for accurate measurements. Follow a standardized protocol for every experiment.

Data Presentation

ParameterStorage ConditionReported StabilitySource
Form Powder-20°CUp to 3 years
In Solvent-80°CUp to 1 year
Light Sensitivity All formsProtect from light[2]
Recommended Handling All formsBiological Safety Cabinet[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Safety First: Don all appropriate personal protective equipment (lab coat, nitrile gloves, safety goggles) and work within a certified biological safety cabinet or fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of a suitable, anhydrous solvent (e.g., DMSO) to the powder to achieve the desired stock concentration.

  • Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C.

Mandatory Visualization

G cluster_storage Long-Term Storage Workflow start This compound (Lyophilized Powder) storage_powder Store at -20°C in a desiccator start->storage_powder Unopened weigh Weigh Powder in Biological Safety Cabinet storage_powder->weigh For Use dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Light-Protected Tubes dissolve->aliquot storage_solution Store Aliquots at -80°C aliquot->storage_solution experiment Use in Experiment storage_solution->experiment

Caption: Workflow for the long-term storage and preparation of this compound.

G cluster_troubleshooting Troubleshooting Logic for Reduced Activity start Reduced Activity of This compound Observed check_storage Were storage conditions (-20°C powder, -80°C solution) maintained? start->check_storage check_freeze_thaw Were multiple freeze-thaw cycles avoided? check_storage->check_freeze_thaw Yes improper_storage Degradation due to improper storage check_storage->improper_storage No check_light Was the compound protected from light? check_freeze_thaw->check_light Yes freeze_thaw_degradation Degradation due to freeze-thaw cycles check_freeze_thaw->freeze_thaw_degradation No review_protocol Review and standardize handling protocol check_light->review_protocol Yes light_degradation Photodegradation check_light->light_degradation No prepare_fresh Prepare fresh solution from new stock improper_storage->prepare_fresh freeze_thaw_degradation->prepare_fresh light_degradation->prepare_fresh

Caption: Troubleshooting guide for reduced activity of this compound.

References

Avoiding off-target effects of Respinomycin A2 in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Mitigating Off-Target Effects in Cellular Assays

Welcome to the technical support center for Respinomycin A2. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot the use of this compound in cellular assays, with a focus on understanding and mitigating its off-target effects.

Disclaimer: this compound is a member of the anthracycline class of antibiotics.[1][2] While specific data for this compound is limited, the information provided here is based on the well-characterized mechanisms and off-target effects of closely related and extensively studied anthracyclines, such as doxorubicin. The protocols and data should be considered as a starting point for your own experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: As an anthracycline, this compound's primary on-target mechanism is the inhibition of DNA topoisomerase II.[3][4] This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA complex, this compound leads to DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis in rapidly dividing cells, such as cancer cells.[4][5]

Q2: What are the main off-target effects of this compound in cellular assays?

A2: The most significant off-target effect of anthracyclines like this compound is the generation of reactive oxygen species (ROS).[6][7][8] This occurs through redox cycling of the drug's quinone moiety, particularly within mitochondria.[8] This excessive ROS production leads to mitochondrial dysfunction, lipid peroxidation, DNA damage, and can trigger apoptosis or necrosis in non-target cells, most notably cardiomyocytes.[4][9]

Q3: My non-cancerous control cells are dying at concentrations where I expect to see a therapeutic effect on my cancer cells. What is happening?

A3: This is a common issue and likely due to off-target cytotoxicity mediated by ROS.[4] Non-cancerous cells, especially those with high mitochondrial activity like cardiomyocytes, can be highly susceptible to anthracycline-induced oxidative stress.[6][10] You may be observing off-target apoptosis or necrosis that is independent of the on-target topoisomerase II inhibition.

Q4: How can I distinguish between on-target (anti-cancer) and off-target (cytotoxic) effects in my experiments?

A4: Differentiating these effects requires a multi-pronged approach:

  • Dose-Response Comparison: Perform parallel dose-response curves on your target cancer cell line and a relevant non-target control cell line (e.g., a cardiomyocyte cell line like AC16). A significant difference in IC50 values can indicate a therapeutic window.

  • Mechanism-Specific Assays: Measure markers of on-target effects (e.g., DNA double-strand breaks via γH2AX staining) and off-target effects (e.g., ROS production, mitochondrial membrane potential collapse) at various concentrations.

  • Rescue Experiments: Use antioxidants like N-acetylcysteine (NAC) to see if they can rescue the viability of your control cells without significantly affecting the anti-cancer efficacy in your target cells.[3]

Q5: What is a good starting concentration for this compound in a cellular assay?

A5: For anthracyclines like doxorubicin, concentrations in cellular assays typically range from nanomolar to low micromolar.[2][7][8] A common starting range for a 24-72 hour treatment is 10 nM to 5 µM.[2][7] However, the optimal concentration is highly cell-line dependent, so a dose-response experiment is crucial.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High toxicity in control cell lines at low concentrations. Off-target ROS production is overwhelming cellular antioxidant defenses.1. Reduce Concentration & Increase Time: Lower the this compound concentration and extend the incubation time to find a therapeutic window. 2. Co-treatment with Antioxidant: Add an antioxidant like N-acetylcysteine (NAC) to the culture medium to scavenge ROS. See Protocol 3. 3. Use a More Resistant Control Line: If possible, switch to a control cell line with higher intrinsic antioxidant capacity.
Inconsistent results between experiments. 1. Cell passage number and health can affect sensitivity. 2. this compound solution instability.1. Standardize Cell Culture: Use cells within a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Prepare Fresh Solutions: Prepare this compound working solutions fresh for each experiment from a frozen stock.
Unable to separate on-target from off-target effects. The therapeutic window for your specific cell lines may be very narrow or non-existent.1. Run Mechanistic Assays: Use the protocols below to specifically measure DNA damage (on-target) vs. mitochondrial depolarization (off-target) at the same concentrations. 2. Time-Course Experiment: Analyze endpoints at multiple time points (e.g., 6, 12, 24, 48 hours). On-target effects on DNA replication may manifest earlier in cancer cells than gross off-target toxicity in control cells.

Data Presentation

Table 1: Representative IC50 Values for Doxorubicin (Anthracycline Analogue) in Various Cell Lines

This table provides a summary of published IC50 values for doxorubicin to illustrate the variability in sensitivity across different cell types. This can help in designing appropriate concentration ranges for this compound experiments.

Cell LineCell TypeIncubation TimeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma24 h12.2[8]
UMUC-3Bladder Cancer24 h5.1[8]
HeLaCervical Carcinoma24 h2.9[8]
MCF-7Breast Cancer24 h2.5[8]
BFTC-905Bladder Cancer24 h2.3[8]
A549Lung Cancer24 h> 20[8]
HK-2Non-cancer Kidney24 h> 20[8]
SGC7901Gastric Cancer72 h0.55[2]
16HBEBronchial Epithelial72 h0.18[2]

Note: IC50 values are highly dependent on the specific assay conditions and cell line.

Experimental Protocols & Visualizations

On-Target Effect: DNA Damage

The primary on-target effect of this compound is the induction of DNA double-strand breaks.

RespinomycinA2 This compound TopoisomeraseII Topoisomerase II-DNA Complex RespinomycinA2->TopoisomeraseII Stabilizes DSB DNA Double-Strand Breaks TopoisomeraseII->DSB Causes DDR DNA Damage Response (ATM/ATR) DSB->DDR Activates CellCycleArrest G2/M Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest->Apoptosis Can lead to

Figure 1: On-target signaling pathway of this compound.

Protocol 1: Assessment of DNA Damage using the Comet Assay

This protocol allows for the sensitive detection of DNA strand breaks in individual cells.[6][11][12]

  • Cell Preparation:

    • Treat cells with various concentrations of this compound for the desired time.

    • Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation:

    • Mix 10 µL of cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.

    • Quickly pipette the mixture onto a CometSlide™ and spread evenly.

    • Place the slide flat at 4°C for 15 minutes to solidify the agarose.

  • Lysis:

    • Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

  • DNA Unwinding and Electrophoresis:

    • Gently wash the slides in alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow for DNA denaturation.

    • Perform electrophoresis in the same buffer at ~1 V/cm (e.g., 25V, 300 mA) for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Wash slides gently with a neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each.

    • Stain the DNA by adding a fluorescent dye (e.g., propidium iodide or SYBR Green) and incubate for 20 minutes in the dark.

  • Visualization:

    • Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail."

    • Quantify the extent of DNA damage using image analysis software (e.g., CASP).

Off-Target Effect: ROS Production & Mitochondrial Dysfunction

The primary off-target effect is the generation of ROS, leading to mitochondrial damage.

cluster_cell Cell cluster_mito Mitochondrion RespinomycinA2 This compound ETC Electron Transport Chain RespinomycinA2->ETC Interacts with ROS Reactive Oxygen Species (ROS) ETC->ROS Generates MMP_Collapse Mitochondrial Membrane Potential Collapse ROS->MMP_Collapse Causes Apoptosis Apoptosis MMP_Collapse->Apoptosis Triggers

Figure 2: Off-target signaling pathway of this compound.

Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)

A decrease in MMP is a key indicator of mitochondrial dysfunction and early-stage apoptosis. This protocol uses the TMRE dye.[13][14]

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with this compound at various concentrations for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., 20 µM FCCP for 10 minutes).

  • Dye Loading:

    • Prepare a working solution of Tetramethylrhodamine, Ethyl Ester (TMRE) in pre-warmed culture medium (final concentration typically 100-200 nM, optimize for your cell line).

    • Remove the compound-containing medium and add the TMRE working solution to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Washing:

    • Gently aspirate the TMRE solution.

    • Wash the cells twice with pre-warmed PBS or a specific assay buffer.

  • Measurement:

    • Add 100 µL of assay buffer to each well.

    • Immediately read the fluorescence on a microplate reader at an excitation/emission of ~549/575 nm.

    • A decrease in fluorescence intensity indicates mitochondrial depolarization.

Mitigation Strategy: Antioxidant Co-treatment

This workflow outlines the process for testing if an antioxidant can mitigate off-target toxicity.

start Design Experiment prep Prepare Cells & Reagents (this compound, NAC) start->prep treat Treat Cells with 4 Conditions: 1. Vehicle Control 2. This compound alone 3. NAC alone 4. This compound + NAC prep->treat incubate Incubate for Desired Time treat->incubate assay Perform Assays: - Viability (MTT) - ROS Production - Mitochondrial Potential incubate->assay analyze Analyze Data assay->analyze conclusion Conclusion: Does NAC rescue off-target toxicity? analyze->conclusion

Figure 3: Experimental workflow for antioxidant rescue assay.

Protocol 3: N-Acetylcysteine (NAC) Co-treatment to Reduce ROS

This protocol provides a method for using the antioxidant NAC to mitigate ROS-mediated off-target effects.[1][15][16][17]

  • NAC Stock Solution Preparation:

    • Prepare a 1 M stock solution of N-acetylcysteine in sterile water or DMSO.[1] Note that dissolving NAC in water may require gentle warming (37°C) or sonication.[1]

    • Sterile-filter the stock solution and store aliquots at -20°C.

  • Determining Optimal NAC Concentration:

    • Before the main experiment, perform a dose-response curve with NAC alone (e.g., 0.5 mM, 1 mM, 5 mM, 10 mM) on your control cell line to determine the highest non-toxic concentration. A typical working concentration is between 500 µM and 5 mM.[1][16]

  • Co-treatment Procedure:

    • Seed your target and control cells for the experiment.

    • Prepare your treatment media. For the co-treatment condition, add the optimal concentration of NAC to the medium containing the desired concentration of this compound.

    • It is common to pre-treat the cells with NAC for 1-2 hours before adding this compound to allow for cellular uptake and bolstering of antioxidant defenses.

  • Experimental Groups:

    • Group 1: Vehicle Control (medium only)

    • Group 2: this compound only

    • Group 3: NAC only (at the chosen working concentration)

    • Group 4: this compound + NAC

  • Assay and Analysis:

    • After the desired incubation period, perform your downstream assays (e.g., viability, ROS measurement, MMP).

    • Compare the results from Group 2 and Group 4 in your control cell line. A significant increase in viability or decrease in ROS in Group 4 indicates that NAC is mitigating the off-target effects of this compound.

References

Validation & Comparative

Validating the Anticancer Effects of Respinomycin A2 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anticancer effects of Respinomycin A2, a novel anthracycline antibiotic. While direct in vivo data for this compound is not yet publicly available, this document summarizes its known biological activity and compares it with established anti-leukemia agents. The experimental protocols and data presented for comparator drugs serve as a methodological blueprint for future in vivo studies of this compound.

Introduction to this compound

This compound is a novel anthracycline antibiotic produced by Streptomyces xanthocidicus.[1] Initial in vitro studies have demonstrated its potential as an anticancer agent, showing that it can induce terminal differentiation of human leukemia K-562 cells.[1] As an anthracycline, its mechanism of action is likely related to DNA intercalation and inhibition of topoisomerase II, hallmarks of this class of chemotherapeutics.[2][3] Further in vivo validation is a critical next step in its development as a potential therapeutic.

Comparative Analysis of Anti-Leukemia Agents

To contextualize the potential efficacy of this compound, this guide provides a comparison with standard-of-care drugs used in the treatment of leukemia: Doxorubicin, Daunorubicin (both anthracyclines), and Cytarabine (an antimetabolite).

Table 1: Comparison of In Vivo Efficacy of Anti-Leukemia Agents in Mouse Models
CompoundCancer ModelMouse StrainKey Efficacy DataReference
Doxorubicin Acute Myeloid Leukemia (AML) XenograftSCIDSignificant reduction in tumor burden and improved overall survival.[4][5]
Acute Lymphoblastic Leukemia (ALL)WTExtended survival of leukemic mice.[6]
Daunorubicin Acute Myeloid Leukemia (AML)WEHI-3 AML mouse modelIn combination with Sodium Caseinate, improved survival rate.[7]
Acute Myeloid Leukemia (AML)Patient-derived xenograft (PDX)Used in combination with Cytarabine in preclinical models.[8]
Cytarabine Acute Myeloid Leukemia (AML) XenograftNOD/SCIDPotentiated cytotoxic effect when combined with Dendrogenin A.[9]
Acute Myeloid Leukemia (AML)WEHI-3 AML mouse modelIn combination with Sodium Caseinate, improved survival rate.[7]
This compound Data Not Available Data Not Available Data Not Available

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments to validate the anticancer effects of a compound like this compound in vivo, based on established protocols for other anti-leukemia drugs.

Animal Model and Tumor Implantation
  • Animal Model: Severe Combined Immunodeficient (SCID) or NOD/SCID gamma (NSG) mice are commonly used for xenograft models of leukemia.[10][11] These mice lack a functional immune system, allowing for the engraftment of human leukemia cell lines or patient-derived tumor cells.

  • Cell Lines: Human leukemia cell lines such as K-562 (chronic myeloid leukemia), MOLM-13 (acute myeloid leukemia), or patient-derived xenografts (PDXs) can be used.[12][13][14]

  • Implantation: Leukemia cells are typically injected intravenously (i.v.) or subcutaneously (s.c.) into the mice. For systemic leukemia models, i.v. injection is preferred.[4]

Dosing Regimen and Administration
  • Dose-Response Study: A preliminary study should be conducted to determine the maximum tolerated dose (MTD) of this compound.

  • Treatment Groups: Mice are randomly assigned to treatment groups: (1) Vehicle control (e.g., saline), (2) this compound at various doses, and (3) Positive control (e.g., Doxorubicin or Cytarabine).

  • Administration: The route of administration (e.g., intraperitoneal, intravenous) and frequency (e.g., daily, every other day) should be optimized.

Efficacy Assessment
  • Tumor Burden: For subcutaneous models, tumor volume is measured regularly using calipers. For systemic leukemia, tumor burden can be monitored by bioluminescence imaging (if using luciferase-expressing cell lines) or by analyzing the percentage of leukemic cells in peripheral blood and bone marrow via flow cytometry.[4][6]

  • Survival Analysis: The overall survival of the mice in each treatment group is monitored and analyzed using Kaplan-Meier survival curves.[6]

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

Visualizing the Proposed Mechanism and Workflow

Signaling Pathway

The proposed mechanism of action for this compound, as an anthracycline, involves the inhibition of Topoisomerase II and intercalation into DNA, leading to DNA damage and ultimately apoptosis. Its observed effect on cell differentiation suggests a potential modulation of transcription factors involved in hematopoietic cell fate.

Respinomycin_A2_Signaling_Pathway cluster_cell Cancer Cell Respinomycin_A2 This compound Topoisomerase_II Topoisomerase II Respinomycin_A2->Topoisomerase_II Inhibition DNA DNA Respinomycin_A2->DNA Intercalation Differentiation_Pathways Differentiation Pathways Respinomycin_A2->Differentiation_Pathways Cell_Membrane Cell Membrane DNA_Damage DNA Damage DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Terminal_Differentiation Terminal Differentiation Differentiation_Pathways->Terminal_Differentiation

Caption: Proposed signaling pathway for this compound in cancer cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of an anticancer compound.

In_Vivo_Validation_Workflow start Start animal_model Select Animal Model (e.g., SCID mice) start->animal_model tumor_implantation Implant Leukemia Cells (i.v. or s.c.) animal_model->tumor_implantation treatment_groups Randomize into Treatment Groups tumor_implantation->treatment_groups dosing Administer Treatment (Vehicle, this compound, Positive Control) treatment_groups->dosing monitoring Monitor Tumor Growth and Animal Health dosing->monitoring data_collection Collect Data (Tumor Volume, Survival, Body Weight) monitoring->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Standard experimental workflow for in vivo anticancer drug validation.

Conclusion

This compound presents a promising profile as a novel anthracycline with differentiating activity against leukemia cells in vitro. The next crucial phase in its development is rigorous in vivo validation. This guide provides a comparative context and a methodological framework for these future studies. By leveraging established protocols from comparator drugs like Doxorubicin, Daunorubicin, and Cytarabine, researchers can effectively design and execute experiments to determine the in vivo efficacy and therapeutic potential of this compound. The successful translation of its in vitro promise to in vivo efficacy will be a significant step towards its potential clinical application.

References

Respinomycin A2: A Comparative Analysis with Leading Anthracycline Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Respinomycin A2 with other prominent anthracycline antibiotics, namely Doxorubicin, Daunorubicin, and Epirubicin. While data on this compound is limited, this document compiles the available information and contrasts it with the well-established profiles of its counterparts to offer a valuable resource for oncology and drug discovery research.

Executive Summary

Anthracycline antibiotics are a cornerstone of chemotherapy regimens for a wide range of cancers. Their primary mechanism of action involves the inhibition of topoisomerase II and intercalation into DNA, leading to cancer cell death. However, their clinical use is often limited by significant side effects, most notably cardiotoxicity. This compound is a novel anthracycline that has demonstrated a unique biological activity by inducing terminal differentiation in human leukemia K-562 cells. This suggests a potentially different mechanism of action or a varied efficacy and toxicity profile compared to conventional anthracyclines. This guide will delve into a comparative analysis of their mechanisms of action, in vitro efficacy, and known toxicity profiles.

Mechanism of Action: A Comparative Overview

Anthracyclines universally exert their cytotoxic effects through a multi-faceted approach targeting the replication and survival of cancer cells.

Common Pathway: All compared anthracyclines, including what is presumed for this compound as a member of this class, interfere with DNA replication. The primary mechanisms are:

  • DNA Intercalation: The planar ring structures of these molecules insert themselves between DNA base pairs, distorting the DNA helix and obstructing the processes of replication and transcription.

  • Topoisomerase II Inhibition: They form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent apoptosis.[1][2][3][4][5]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in their structure can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes.

Doxorubicin-Specific Pathway: Doxorubicin is known to induce apoptosis through the intrinsic pathway, involving mitochondrial dysfunction and the release of cytochrome c. This activates a caspase cascade, ultimately leading to programmed cell death.[6][7][8][9][10]

Daunorubicin-Specific Pathway: Daunorubicin also functions by intercalating into DNA and inhibiting topoisomerase II.[11][12][13] It has been shown to activate multiple signaling pathways, including the sphingomyelin-ceramide pathway, which contributes to its apoptotic effects.

Epirubicin-Specific Pathway: Epirubicin, an epimer of doxorubicin, shares a similar mechanism of action involving DNA intercalation and topoisomerase II inhibition.[2][14]

This compound's Unique Profile: While the precise molecular mechanism of this compound has not been fully elucidated, its ability to induce terminal differentiation in K-562 leukemia cells suggests a pathway that may differ from or supplement the direct cytotoxic effects of other anthracyclines. This differentiation-inducing activity could potentially lead to a less aggressive cancer phenotype.

In Vitro Efficacy: A Quantitative Comparison

The following table summarizes the available in vitro cytotoxicity data (IC50 values) for Doxorubicin, Daunorubicin, and Epirubicin against various cancer cell lines. Due to the limited publicly available data, no IC50 values for this compound are included. However, IC50 values for the other anthracyclines against the K-562 cell line are provided to offer a point of reference for future studies on this compound's cytotoxic versus differentiation-inducing concentrations.

Compound Cell Line IC50 (µM) Reference
This compound K-562Data Not Available
VariousData Not Available
Doxorubicin K-5620.031[15]
K-5620.8 (µg/mL)[16]
K-562/DOX (resistant)0.996[15][17]
HeLa2.664[15]
MCF-7Data Not Available
Daunorubicin K-562/ADM (resistant)23.0[18]
K-5620.2 - 1.1[19]
Epirubicin MDA-MB-2310.00026 (µg/mL)[20]
MDA-MB-231 (resistant)0.0014 (µg/mL)[20]
Various0.00451 - 200[21]

Toxicity Profile: Focus on Cardiotoxicity

A major limiting factor in the clinical use of anthracyclines is their cumulative dose-dependent cardiotoxicity. This can manifest as acute effects like arrhythmias or chronic, progressive cardiomyopathy leading to congestive heart failure.

Compound Cardiotoxicity Profile Quantitative Data Reference
This compound Data Not AvailableData Not Available
Doxorubicin Well-documented cumulative dose-dependent cardiotoxicity.Incidence of congestive heart failure: 7% at 150 mg/m², 18% at 350 mg/m², 65% at 550 mg/m².[22]
Daunorubicin Significant cardiotoxicity, particularly at higher cumulative doses.Maximum cumulative dose is typically limited to 400-550 mg/m². A dose of ≥ 500 mg/m² was an independent risk factor for cardiotoxicity after SCT.[13][23]
Epirubicin Generally considered to have a better cardiac safety profile than doxorubicin.Cumulative risk of CHF was 4% at 900 mg/m² and increased to 15% at 1,000 mg/m².[24]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate comparative studies.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of the anthracycline antibiotic for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the desired concentrations of the anthracycline.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.

Anthracycline_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Anthracycline Anthracycline DNA DNA Anthracycline->DNA Intercalation TopoisomeraseII Topoisomerase II Anthracycline->TopoisomeraseII Inhibition Mitochondria Mitochondria Anthracycline->Mitochondria Redox Cycling DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS Reactive Oxygen Species (ROS) ROS->Apoptosis Mitochondria->ROS MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_drug Add Anthracycline (Serial Dilutions) seed_cells->add_drug incubate_drug Incubate (24-72h) add_drug->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance (570nm) add_solubilizer->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end Apoptosis_Workflow start Start treat_cells Treat Cells with Anthracycline start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC & PI harvest_cells->stain_cells incubate_stain Incubate (15 min, dark) stain_cells->incubate_stain analyze_flow Analyze by Flow Cytometry incubate_stain->analyze_flow quantify Quantify Apoptotic Populations analyze_flow->quantify end End quantify->end

References

Respinomycin A2: A Comparative Analysis Against Standard Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel anthracycline antibiotic, Respinomycin A2, against established standard-of-care chemotherapy agents: doxorubicin, cisplatin, and paclitaxel. Due to the limited availability of public preclinical data for this compound, this comparison focuses on the known efficacy of these standard agents and the theoretical framework of this compound's mechanism of action based on its classification as an anthracycline.

Introduction to this compound

This compound is a novel anthracycline antibiotic. Anthracyclines are a class of potent chemotherapeutic agents known for their efficacy against a broad spectrum of cancers. While specific experimental data on the efficacy of this compound is not yet widely available in peer-reviewed literature, its chemical classification allows for a theoretical comparison with doxorubicin, a well-characterized anthracycline, and other standard chemotherapies.

Comparative Efficacy of Standard Chemotherapy Agents

The following tables summarize the half-maximal inhibitory concentration (IC50) values for doxorubicin, cisplatin, and paclitaxel across a range of lung, breast, and leukemia cancer cell lines. These values, collated from various preclinical studies, are indicative of the cytotoxic potential of these agents in vitro. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, exposure time, and assay methodology.

Table 1: IC50 Values in Lung Cancer Cell Lines
Cell LineDrugIC50 (µM)Exposure Time (hours)
A549Doxorubicin0.55 - 1.5024 - 48
A549Cisplatin3.49 - 972
A549Paclitaxel~0.027 (median)120
H1299Cisplatin27 - 4972
Calu-1Doxorubicin0.90Not Specified
NSCLC (median)Paclitaxel0.027120
SCLC (median)Paclitaxel5.0120
Table 2: IC50 Values in Breast Cancer Cell Lines
Cell LineDrugIC50 (µM/nM)Exposure Time (hours)
MCF-7Doxorubicin2.50 - 8.31 µM24 - 48
MCF-7CisplatinVaries widely48 - 72
MCF-7Paclitaxel3.5 µM - 7.5 nM24 - 72
MDA-MB-231Doxorubicin6.60 µM48
MDA-MB-231Paclitaxel0.3 µM - 2.4-5 nM72
SK-BR-3PaclitaxelVaries72
T-47DPaclitaxelVaries72
Table 3: IC50 Values in Leukemia Cell Lines
Cell LineDrugIC50 (ng/mL / nM)Exposure Time (hours)
K562Paclitaxel42.7 ng/mL48
MELPaclitaxel99.5 ng/mL48
MV4-11Cisplatin13.20 µM48
MV4-11/DDPCisplatin50.96 µM48
FL5.12Doxorubicin~20 nMNot Specified

Mechanisms of Action: Signaling Pathways

The antitumor activity of these agents stems from their distinct mechanisms of action, which are visualized in the following diagrams.

Anthracycline_Mechanism General Mechanism of Anthracyclines (e.g., Doxorubicin, this compound) Anthracycline Anthracycline (e.g., Doxorubicin, this compound) DNA_Intercalation DNA Intercalation Anthracycline->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Anthracycline->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Anthracycline->ROS_Generation DNA_Strand_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Strand_Breaks Topoisomerase_II->DNA_Strand_Breaks ROS_Generation->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: General mechanism of action for anthracycline antibiotics.

Cisplatin_Mechanism Mechanism of Action of Cisplatin Cisplatin Cisplatin DNA_Adducts Formation of DNA Adducts Cisplatin->DNA_Adducts DNA_Repair_Inhibition Inhibition of DNA Repair DNA_Adducts->DNA_Repair_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Repair_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for the alkylating agent cisplatin.

Paclitaxel_Mechanism Mechanism of Action of Paclitaxel Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action for the taxane paclitaxel.

Experimental Protocols

The IC50 values presented in this guide are typically determined using in vitro cytotoxicity assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow: MTT Assay for IC50 Determination

MTT_Assay_Workflow Experimental Workflow for MTT Assay cluster_workflow MTT Assay Protocol Start Cell Seeding (96-well plate) Incubation1 24h Incubation (Cell Adherence) Start->Incubation1 Drug_Treatment Drug Treatment (Varying Concentrations) Incubation1->Drug_Treatment Incubation2 Incubation (e.g., 24, 48, 72h) Drug_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubation (Formazan Formation) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read Absorbance (Spectrophotometer) Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis

Caption: A generalized workflow for determining IC50 values using an MTT assay.

Detailed Methodology: MTT Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, doxorubicin, cisplatin, or paclitaxel). A control group with vehicle-only treatment is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the drug to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Conclusion

While direct comparative efficacy data for this compound is not yet publicly available, its classification as an anthracycline suggests a mechanism of action involving DNA intercalation and topoisomerase II inhibition, similar to doxorubicin. The provided IC50 data for doxorubicin, cisplatin, and paclitaxel offer a baseline for the expected potency of standard chemotherapeutic agents in various cancer cell lines. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and comparative efficacy of this compound. This guide serves as a foundational resource for researchers and drug development professionals interested in the evolving landscape of cancer therapeutics.

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Respinomycin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Respinomycin A2, a potent anthracycline antibiotic, is a critical component of laboratory safety and environmental responsibility. As a cytotoxic agent, improper handling and disposal can pose significant risks to researchers and the surrounding ecosystem. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound and associated contaminated materials, ensuring compliance with standard safety protocols for hazardous chemical waste.

All personnel handling this compound must be trained on the procedures outlined below and be equipped with the appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) and Handling Precautions

Due to its cytotoxic nature, strict adherence to safety protocols is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-approved glovesPrevents skin contact and absorption. The outer glove should be removed and discarded as cytotoxic waste immediately after handling.
Lab Coat Disposable, fluid-resistant gownProtects clothing and skin from contamination. Should be discarded as cytotoxic waste after use.
Eye Protection Safety glasses with side shields or a face shieldProtects eyes from splashes or aerosols.
Respiratory Protection N95 respirator or higherRecommended when handling the powdered form of the compound to prevent inhalation.

Work with this compound should always be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Step-by-Step Disposal Protocol for this compound

This protocol applies to pure this compound, solutions containing the compound, and any materials that have come into contact with it.

1. Waste Segregation and Collection:

  • Designated Waste Container: All this compound waste must be collected in a designated, leak-proof, and puncture-resistant container.[1] This container must be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" and should bear the cytotoxic symbol.[1]

  • Solid Waste: This includes contaminated PPE (gloves, gowns, masks), plasticware (pipette tips, tubes), and any absorbent materials used for spill cleanup. Solid waste should be placed directly into the designated cytotoxic waste container.[1][2]

  • Liquid Waste: Solutions containing this compound, including old stock solutions and used cell culture media, should be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste.[3][4] Do not pour any liquid waste containing antibiotics down the sink.[5]

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as cytotoxic waste.[1]

2. Spill Management:

In the event of a spill, the area should be immediately secured to prevent further contamination.

Spill SizeContainment and Cleanup Procedure
Minor Spill (<5 mL) 1. Wearing full PPE, cover the spill with absorbent material. 2. Carefully collect the absorbent material and place it in the designated cytotoxic waste container. 3. Clean the spill area with a suitable decontaminating solution (e.g., a high-pH solution or a commercial cytotoxic drug decontamination agent), followed by a thorough rinse with water.
Major Spill (>5 mL) 1. Evacuate the immediate area. 2. Alert laboratory safety personnel. 3. Follow institutional procedures for large chemical spills.

A cytotoxic spill kit should be readily available in any laboratory where this compound is handled.[6]

3. Final Disposal:

  • Waste Pickup: Once the cytotoxic waste containers are full (no more than 3/4 capacity), they should be securely sealed.

  • Regulatory Compliance: The disposal of the sealed containers must be handled by a licensed hazardous waste disposal company.[7] Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[7][8]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

start Start: Generation of This compound Waste ppe Don Appropriate PPE: - Double Gloves - Gown - Eye Protection - Respirator (if powder) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid_waste Solid Waste (PPE, plasticware) segregate->solid_waste liquid_waste Liquid Waste (solutions, media) segregate->liquid_waste sharps_waste Sharps Waste (needles, syringes) segregate->sharps_waste solid_container Place in Labeled Cytotoxic Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Cytotoxic Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Cytotoxic Sharps Container sharps_waste->sharps_container seal Securely Seal Full Containers (3/4 full) solid_container->seal liquid_container->seal sharps_container->seal pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service seal->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.